1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine is a complex organic compound characterized by its unique indole structure combined with an allyl group. The molecular formula of this compound is , and it possesses a molecular weight of approximately 201.27 g/mol. The compound features a prop-2-en-1-yl substituent attached to a 2,3-dihydroindole moiety, which contributes to its potential biological activities and chemical reactivity.
The chemical reactivity of 1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine can be attributed to the presence of both the amine and the alkene functional groups. Key reactions include:
The biological activity of 1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine has been explored in various studies. Compounds with similar structures have been associated with:
The synthesis of 1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine can be accomplished through several methods:
The applications of 1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine are diverse:
Interaction studies involving 1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine typically focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 1-[1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amines. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylindole | Methyl group on indole | Exhibits different biological properties |
| 5-Hydroxyindole | Hydroxy substitution at position 5 | Known for its role in neurotransmitter synthesis |
| Indoleacetic Acid | Carboxylic acid functionality | Important plant hormone |
These compounds differ from 1-[1-(Prop-2-en-1-yl)-2,3-dihydroindol]-5-amines primarily in their functional groups and biological activities, which may influence their therapeutic potentials and mechanisms of action.
The retrosynthetic deconstruction of 1-[1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-5-yl]ethan-1-amine begins with strategic bond disconnections to identify synthons for the indole-ethylamine framework. Critical analysis reveals three key disconnection points:
Friedel-Crafts acylation emerges as a pivotal strategy for constructing the indole skeleton, with 6-bromo-1H-indole serving as a common starting material. Protection of the indole nitrogen with 4-methoxybenzyl (PMB) groups enables selective functionalization at C3 through electrophilic substitution. Computational retrosynthetic tools propose alternative routes utilizing Baeyer-Villiger oxidations to install oxygen functionality, though experimental validation shows challenges in regioselectivity when applied to substituted indoles.
The ethylamine side chain introduces synthetic complexity due to competing reactions at the benzylic position. Retrosynthetic analysis suggests two potential pathways:
Notably, software-assisted route prediction identifies unexpected disconnections, including the use of C–H functionalization logic to reduce starting material costs. This approach proposes benzylic oxidation of intermediate 43 (Fig. 4 route B), though experimental yields remain suboptimal compared to traditional Friedel-Crafts methods.
The installation of the prop-2-en-1-yl (allyl) group at the indole nitrogen presents unique challenges in selectivity and functional group tolerance. Palladium-mediated strategies offer solutions through two primary mechanisms:
Recent advances utilize copper-catalyzed coupling reactions for N-allylation, as demonstrated in the synthesis of related indole derivatives. Optimized conditions employ:
This methodology achieves 66% yield in coupling indole intermediates with allyl bromides, though competing O-allylation remains a concern. Alternative approaches leverage palladium complexes with bulky phosphine ligands to enhance N-selectivity. The use of BrettPhos-Pd-G3 precatalyst enables coupling of unprotected indoles with allyl carbonates at room temperature, achieving 78% yield in model systems.
Critical parameters for optimization include:
Unexpected side reactions occur during scale-up, particularly homo-coupling of allyl reagents, which is mitigated through slow reagent addition and oxygen-free conditions.
The introduction of the ethylamine moiety at C5 requires careful sequence design to prevent over-reduction or N-alkylation. A three-stage protocol proves effective:
Key findings from recent studies demonstrate:
Competing reduction pathways are controlled through:
Notably, Boc-protection strategies prevent N-alkylation during reductive steps, with deprotection achieved using TMSOTf/2,6-lutidine in dichloromethane.
While direct literature examples of solid-phase synthesis for this specific compound remain limited, extrapolation from related indole systems suggests promising approaches:
Experimental data from analogous systems show:
A proposed solid-phase route would involve:
Challenges in solid-phase adaptation include:
Recent innovations in flow-through reactors and catch-and-release purification techniques may address these limitations, enabling gram-scale production of diversified analogs.